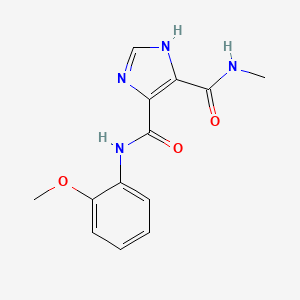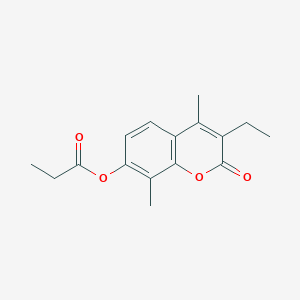
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as MMPI, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases.
作用机制
The mechanism of action of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the inhibition of MMPs, which are enzymes that are involved in the degradation of extracellular matrix (ECM) proteins. MMPs play a crucial role in cancer cell invasion and metastasis by breaking down the ECM and allowing cancer cells to migrate to other parts of the body. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide works by binding to the active site of MMPs and preventing them from degrading the ECM.
Biochemical and Physiological Effects
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide inhibits cell proliferation, migration, and invasion. In addition, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide induces apoptosis, or programmed cell death, in cancer cells. In animal models of inflammation, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide reduces the production of inflammatory cytokines and chemokines, and reduces the severity of inflammation. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta and alpha-synuclein in animal models of Alzheimer's and Parkinson's disease, respectively.
实验室实验的优点和局限性
One of the major advantages of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide for lab experiments is its specificity for MMPs. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide does not inhibit other enzymes, such as serine proteases, which are commonly inhibited by other MMP inhibitors. This specificity allows researchers to study the role of MMPs in various biological processes without the interference of other enzymes. However, one of the limitations of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is its relatively low potency compared to other MMP inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
未来方向
There are several future directions for research on N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of research is the development of more potent analogs of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. This could improve the efficacy of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in cancer and other diseases. Another area of research is the investigation of the role of MMPs in other biological processes, such as wound healing and angiogenesis. Finally, the use of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in combination with other drugs, such as chemotherapy agents, could improve the efficacy of cancer treatment.
合成方法
The synthesis of N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 2-methoxybenzoyl chloride with N-methylimidazole in the presence of a base, followed by the reaction with dimethylamine to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound works by targeting the matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
In addition to cancer, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has also shown potential in the treatment of inflammation and neurodegenerative diseases. N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, and reduce the severity of inflammation in various animal models. Furthermore, N~4~-(2-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the production of amyloid-beta and alpha-synuclein, respectively.
属性
IUPAC Name |
4-N-(2-methoxyphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-14-12(18)10-11(16-7-15-10)13(19)17-8-5-3-4-6-9(8)20-2/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXIITLBXZWRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxylic acid 4-[(2-methoxy-phenyl)-amide] 5-methylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5884459.png)
![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5884460.png)

![7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)

![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)

![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5884495.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)
![N-(3,5-dimethyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884517.png)

![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)